molecular formula C8H6O4 B1198217 5-Formylsalicylic acid CAS No. 616-76-2

5-Formylsalicylic acid

Cat. No. B1198217
CAS RN: 616-76-2
M. Wt: 166.13 g/mol
InChI Key: UTCFOFWMEPQCSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Formylsalicylic acid and related compounds involves complex chemical reactions. For instance, the nitration of salicylic acid followed by reduction and further chemical reactions can lead to the formation of 5-aminosalicylic acid derivatives, which can be chemically transformed into compounds like 5-Formylsalicylic acid (Ma Bo-jun, 2009). Moreover, electrochemical synthesis methods have been explored for converting 5-nitrosalicylic acid to 5-aminosalicylic acid in alkaline media, highlighting the diverse synthetic routes available for related compounds (M. P. Zanousi et al., 2007).

Molecular Structure Analysis

The molecular structure of 5-Formylsalicylic acid is characterized by the presence of hydrogen bond donors and acceptors, which are coplanar with the attached benzene ring. This structural arrangement facilitates the formation of intermolecular hydrogen bonds, contributing to its solid-state structure and reactivity (Yu-Bing Lu et al., 2010).

Chemical Reactions and Properties

5-Formylsalicylic acid participates in a variety of chemical reactions due to its reactive formyl group. For example, it can undergo condensation reactions to form new compounds, such as when reacting with o-phenylenediamine to yield zwitterionic compounds, demonstrating its versatility in chemical synthesis (Yu-Bing Lu et al., 2010).

Physical Properties Analysis

The physical properties of 5-Formylsalicylic acid, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement and intermolecular interactions. The coplanarity of its hydrogen bond donors and acceptors with the benzene ring facilitates the formation of planar sheets through hydrogen bonding, impacting its physical state and behavior (Yu-Bing Lu et al., 2010).

Scientific Research Applications

  • Intestinal Anti-inflammatory Effects

    5-Aminosalicylic acid (5-ASA), a derivative of 5-Formylsalicylic acid, is effective in treating inflammatory bowel diseases. It acts by inhibiting cytokine production and inflammatory mediators, with peroxisome proliferator-activated receptor-γ (PPAR-γ) mediating its therapeutic action in the colon (Rousseaux et al., 2005).

  • Antibacterial and Other Properties

    3-Formylsalicylic acid Schiff base derivatives, closely related to 5-Formylsalicylic acid, show potential in antibacterial, bacteriostasis, and various physical properties like fluorescence and electrochemistry (Nie Xiao-yan, 2012).

  • Biocidal Applications

    5-Chloro-3-formylsalicylic acid and its derivatives demonstrate potential as biocides, with activities including molluscicidal and fungicidal properties (Asaad et al., 1988).

  • Analytical Applications in Peptide Sequencing

    5-Formylsalicylic acid is used in matrix-assisted laser desorption/ionization for peptide sequencing, aiding in the cleavage of peptide backbones without affecting side-chain and post-translational modifications (Asakawa & Takayama, 2011).

  • Biosensor Development

    5-Aminosalicylic acid's use in biosensors for determining its concentration, particularly in the context of inflammatory diseases like Crohn's disease and ulcerative colitis, has been explored (Akkaya et al., 2009).

  • Analytical and Bioanalytical Methods

    Various analytical methods for quantifying 5-Aminosalicylic acid in pharmaceuticals and biological fluids have been developed, emphasizing its significance in medical treatments (Tavares Junior et al., 2020).

Safety And Hazards

5-Formylsalicylic acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs . It should be used only in a well-ventilated area .

properties

IUPAC Name

5-formyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCFOFWMEPQCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210608
Record name 5-Formylsalicylic acid
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Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formylsalicylic acid

CAS RN

616-76-2
Record name 5-Formylsalicylic acid
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Record name 5-Formylsalicylic acid
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Record name 5-FORMYLSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
T Komura, K Sakano, Y Igarashi… - ACS Applied Energy …, 2022 - ACS Publications
… A recommended compound, 5-formylsalicylic acid (SA-CHO), showed one of the highest performances in recent works, ie, a specific capacity of 873 mA hg –1 at 100 mA g –1 (sample …
Number of citations: 5 pubs.acs.org
EA Orabi - Spectrochimica Acta Part A: Molecular and …, 2010 - Elsevier
… The electronic absorption spectra of 3-formylsalicylic acid (3-fsa) and 5-formylsalicylic acid (5-fsa) have been studied in different pure and mixed solvents. From the pure solvent study, …
Number of citations: 6 www.sciencedirect.com
YB Lu, P Yang, WN Huang, YN Yang… - … Section C: Crystal …, 2010 - scripts.iucr.org
… 5-formylsalicylic acid has received much less attention than that of 3-formylsalicylic acid. The crystal structure of 5-formylsalicylic acid, (… The reaction of 5-formylsalicylic acid has received …
Number of citations: 4 scripts.iucr.org
ME Mahmoud, EM Soliman - Talanta, 1997 - Elsevier
… The immobilization of formylsalicylic acid has not been reported previously, and in this work we immobilized 3- and 5-formylsalicylic acid (C8I-'I604) on the surface of silica gel by a …
Number of citations: 171 www.sciencedirect.com
ME Mahmoud, EM Soliman, A El-Dissouky - Analytical sciences, 1997 - Springer
… acid isomers, 3-formylsalicylic acid and 5-formylsalicylic acid, to produce the cross-linking … 3-Formylsalicylic acid and 5-formylsalicylic acid were synthesized as previously reported.…
Number of citations: 30 link.springer.com
EA Orabi - International Journal of Applied Chemistry, 2010 - go.gale.com
… The kinetics of oxidation of 3-formylsalicylic acid (3-fsa) and 5-formylsalicylic acid (5-fsa) with potassium permanganate in alkaline medium (pH [approximately equal to] 12) have been …
Number of citations: 2 go.gale.com
A Kucerovy, T Li, K Prasad, O Repič… - … Process Research & …, 1997 - ACS Publications
… with the commercially available compounds 2,5-dimethoxybenzaldehhyde and 5-formylsalicylic acid. The methyl ester of 5-formylsalicylic acid was condensed with dimethyl [(2,5-…
Number of citations: 13 pubs.acs.org
AA Yakout, MT Basha, A Shahat - ChemistrySelect, 2022 - Wiley Online Library
… The stability in the functionality of the nanosensor can be attributed to the strong bonding between 5-formylsalicylic acid and NH 2 -MIL-101(Al) to form a robust 5-FSA=N-MIL-101(Al) …
P Jütten, W Schumann, A Härtl… - Journal of medicinal …, 2007 - ACS Publications
… Further substantial increases in activity were achieved by reversal of functional groups leading to the cyclohexylthiosemicarbazones of 5-formylsalicylic acid (35, IC 50 0.05 μM) and 3-…
Number of citations: 42 pubs.acs.org
A Shahat, NY Elamin, W Abd El-Fattah - ACS omega, 2021 - ACS Publications
… of MSNT-bound formylsalicylic acid sensors (3-fsa-MSNT and 5-fsa-MSNT sensors), 1.0 g of grinded [email protected] was added to the solution after 0.3 g of 3- or 5-formylsalicylic acid …
Number of citations: 7 pubs.acs.org

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